molecular formula C12H17NOS B8020482 (S)-2-Methyl-N-(4-methylbenzylidene)-propane-2-sulfinamide

(S)-2-Methyl-N-(4-methylbenzylidene)-propane-2-sulfinamide

Cat. No. B8020482
M. Wt: 223.34 g/mol
InChI Key: CIQHJZHMIYCJTP-GLNPCMGASA-N
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Description

(S)-2-Methyl-N-(4-methylbenzylidene)-propane-2-sulfinamide is a useful research compound. Its molecular formula is C12H17NOS and its molecular weight is 223.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-Methyl-N-(4-methylbenzylidene)-propane-2-sulfinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Methyl-N-(4-methylbenzylidene)-propane-2-sulfinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Asymmetric Synthesis : The compound is used in asymmetric syntheses of various compounds. For instance, Truong, Ménard, and Dion (2007) demonstrated its use in the asymmetric synthesis of 1-aryl-2,2,2-trifluoroethylamines via diastereoselective addition of arylmetals, highlighting its role in producing compounds with high diastereomeric enrichment (Truong, Ménard, & Dion, 2007).

  • Stereochemical Aspects in Synthesis : Fernández‐Salas et al. (2014) explored the stereochemical aspects and synthetic scope of the compound in the preparation of enantiopure 3-substituted 2,3-dihydro-1,2-benzoisothiazole 1-oxides and related sulfonamides, highlighting its utility in producing pharmacologically relevant compounds (Fernández‐Salas et al., 2014).

  • Synthesis of Complex Molecules : Cheng-ron (2015) used the compound in the synthesis of 3-Iodo-N1-(2-methyl-4-perfluoropropane-2-yl)-N2-[2-methyl-1-(methylsulfinyl) propan-2-yl phenyl]phthalamide, demonstrating its role in producing high-purity products for potential industrial applications (Cheng-ron, 2015).

  • Correction in Nomenclature and Stereochemistry : Liu, Chen, and Sun (2016) provided corrections in nomenclature and stereochemistry for related compounds, emphasizing the importance of accurate characterization in chemical synthesis (Liu, Chen, & Sun, 2016).

  • Review on Syntheses and Transformations : Qingle et al. (2021) reviewed the latest developments in the synthesis and transformation of sulfinamides, including the compound , highlighting its significant reactivity and applications in organic and medicinal synthesis (Qingle et al., 2021).

properties

IUPAC Name

(NE,S)-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-10-5-7-11(8-6-10)9-13-15(14)12(2,3)4/h5-9H,1-4H3/b13-9+/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQHJZHMIYCJTP-GLNPCMGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NS(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/[S@@](=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301150867
Record name [N(E),S(S)]-2-Methyl-N-[(4-methylphenyl)methylene]-2-propanesulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301150867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Methyl-N-(4-methylbenzylidene)-propane-2-sulfinamide

CAS RN

856562-52-2
Record name [N(E),S(S)]-2-Methyl-N-[(4-methylphenyl)methylene]-2-propanesulfinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856562-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [N(E),S(S)]-2-Methyl-N-[(4-methylphenyl)methylene]-2-propanesulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301150867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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